(Z)-2-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-enenitrile
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Overview
Description
(Z)-2-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H12BrNO and its molecular weight is 314.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-bromophenyl)-3-(4-methoxyphenyl)acrylonitrile is 313.01023 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Crystal Structure
2-(4-bromophenyl)-3-(4-methoxyphenyl)acrylonitrile has been utilized in the synthesis of complex organic compounds. For instance, Kavitha et al. (2006) described its use in creating bioactive heterocycles, highlighting its significance in the synthesis of novel organic structures with potential biological applications. This study emphasized its role in forming stable crystalline structures, useful for understanding molecular interactions and properties (Kavitha et al., 2006).
Photoluminescence Characteristics
In the field of photoluminescence, compounds derived from 2-(4-bromophenyl)-3-(4-methoxyphenyl)acrylonitrile have shown promising applications. Li et al. (2011) synthesized derivatives that exhibited green fluorescence, useful in material sciences and photonics. These derivatives were noted for their good thermal stability, making them viable for various industrial applications (Li et al., 2011).
Environmental and Biomedical Applications
The compound has been incorporated into the design of multi-purpose polymeric particles, as demonstrated by Sahiner et al. (2011). These particles, made using acrylonitrile, a relative of 2-(4-bromophenyl)-3-(4-methoxyphenyl)acrylonitrile, have applications in drug delivery, environmental remediation, and catalysis. Their versatility in different fields, including their responsiveness to magnetic fields, underlines the diverse potential uses of acrylonitrile derivatives (Sahiner et al., 2011).
Organic Chemistry and Polymer Science
In organic chemistry, the nitrile function in compounds like 2-(4-bromophenyl)-3-(4-methoxyphenyl)acrylonitrile plays a crucial role in C-C bond formation reactions, as outlined by Naveen et al(2006). This property is pivotal for synthesizing biologically active compounds and bioactive heterocycles, enhancing the scope of medicinal and pharmaceutical research (Naveen et al., 2006).
Corrosion Inhibition in Metals
The derivatives of acrylamide, which can be related to 2-(4-bromophenyl)-3-(4-methoxyphenyl)acrylonitrile, have been investigated for their efficacy as corrosion inhibitors. Abu-Rayyan et al. (2022) studied such derivatives on copper in nitric acid solutions, revealing their potential in protecting metals from corrosion. This research is significant for industries where metal longevity and resistance to corrosive environments are crucial (Abu-Rayyan et al., 2022).
Organic Polymorphic Crystals and Smart Materials
Recent advancements include the development of organic polymorphic crystals from compounds similar to 2-(4-bromophenyl)-3-(4-methoxyphenyl)acrylonitrile. Jiang et al. (2023) reported on polymorphs of related compounds, responsive to multiple stimuli like mechanical force, light, and heat. Such materials hold promise for applications in smart materials and technology (Jiang et al., 2023).
Properties
IUPAC Name |
(Z)-2-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c1-19-16-8-2-12(3-9-16)10-14(11-18)13-4-6-15(17)7-5-13/h2-10H,1H3/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCZMXPHIXPEHL-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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